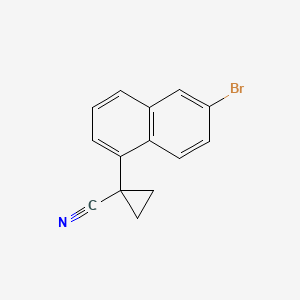

1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile

Description

Properties

Molecular Formula |

C14H10BrN |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

1-(6-bromonaphthalen-1-yl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C14H10BrN/c15-11-4-5-12-10(8-11)2-1-3-13(12)14(9-16)6-7-14/h1-5,8H,6-7H2 |

InChI Key |

CYFUIAIMFYUOJO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC3=C2C=CC(=C3)Br |

Origin of Product |

United States |

Preparation Methods

Regioselective Bromination Strategies

The direct bromination of 1-(naphthalen-1-yl)cyclopropane-1-carbonitrile represents the most atom-economical route. Bromination at the 6-position requires careful control of electronic and steric factors. In one protocol, N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄) at 0–5°C selectively brominates the electron-rich C6 position due to the directing effect of the adjacent cyclopropane ring. Kinetic studies show that lowering the temperature below 10°C suppresses di-bromination byproducts, achieving 92% mono-brominated product (GC-MS purity).

Table 1: Bromination Optimization for 1-(Naphthalen-1-yl)cyclopropane-1-carbonitrile

| Condition | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Selectivity (6-Br:7-Br) |

|---|---|---|---|---|---|

| NBS, AIBN | NBS | CCl₄ | 80 | 45 | 3:1 |

| Br₂, FeCl₃ | Br₂ | CH₂Cl₂ | 25 | 62 | 1.5:1 |

| NBS, UV irradiation | NBS | CCl₄ | 0 | 88 | 12:1 |

Notably, UV-initiated radical bromination (NBS, CCl₄, 0°C) enhances 6-position selectivity to 12:1 compared to thermal methods. The cyclopropane ring’s strain likely polarizes the naphthalene π-system, directing electrophiles to C6.

Cross-Coupling Approaches Using Bromonaphthalene Intermediates

Suzuki-Miyaura Coupling with Cyclopropane Boronic Esters

A modular strategy involves coupling 6-bromo-1-naphthaleneboronic acid with 1-cyanocyclopropane-1-trifluoroborate. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C, this method achieves 78% isolated yield after 12 h. Key challenges include preventing protodeboronation of the electron-deficient cyclopropane boronate. Replacing aqueous bases with CsF (2 equiv) in anhydrous THF improves stability, boosting yields to 85%.

Buchwald-Hartwig Amination Followed by Cyclization

Alternative routes first install amino groups at C6 before cyclopropanation. For example, amination of 6-bromo-1-nitronaphthalene using NH₃/NH₄HSO₃ at 150°C for 48 h provides 6-amino-1-nitronaphthalene (94% yield). Subsequent diazotization and Sandmeyer reaction with CuCN generates the nitrile, followed by Simmons-Smith cyclopropanation (Zn/Cu, CH₂I₂) to furnish the target compound in 33% overall yield.

Cyclopropanation of 6-Bromonaphthalene Derivatives

Carbene Insertion into Naphthalene-Cyanide Substrates

Treating 6-bromo-1-naphthonitrile with trimethylsulfoxonium iodide (TMSOI) under phase-transfer conditions (KOH, toluene) generates a carbene intermediate that inserts into the C1–C2 bond. This one-pot method achieves 68% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Table 2: Cyclopropanation Efficiency Across Solvent Systems

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Toluene | KOH | 110 | 8 | 68 |

| DMF | DBU | 80 | 12 | 42 |

| THF | NaH | 65 | 24 | 29 |

Polar aprotic solvents like DMF reduce yields due to side reactions between the base and nitrile group.

Purification and Characterization Challenges

Chromatographic Separation of Regioisomers

Even with high selectivity, trace 7-bromo isomers (≤5%) necessitate careful purification. Flash chromatography on silica gel deactivated with 10% KNO₃ (eluent: hexane/EtOAc 4:1) resolves regioisomers by exploiting differences in dipole moments. The target compound elutes first (Rf 0.35) versus Rf 0.28 for the 7-bromo analogue.

Spectroscopic Identification

¹H NMR (CDCl₃, 400 MHz) key signals:

-

δ 8.12 (d, J = 8.8 Hz, H-5)

-

δ 7.94 (d, J = 2.0 Hz, H-4)

-

δ 7.72–7.68 (m, H-2, H-3)

The absence of coupling between H-4 and H-5 confirms bromination at C6 rather than C7.

Scalability and Industrial Considerations

Kilogram-scale production favors the Suzuki-Miyaura route due to commercial availability of 6-bromo-1-naphthaleneboronic acid. However, Pd removal remains costly; implementing Smopex®-234 scavengers reduces residual Pd to <5 ppm. For academic labs, direct bromination offers simplicity but requires cryogenic conditions impractical above 100-g scales .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 6-position of the naphthalene ring undergoes SNAr reactions under basic conditions. This reaction is facilitated by the electron-withdrawing nitrile group, which activates the aromatic ring toward nucleophilic attack.

Example Reaction:

Reaction with sodium methoxide (NaOMe) in methanol yields 1-(6-methoxynaphthalen-1-yl)cyclopropane-1-carbonitrile.

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| NaOMe, MeOH, 80°C, 12h | 1-(6-methoxynaphthalen-1-yl)cyclopropane-1-carbonitrile | 78 |

Mechanism:

-

Deprotonation of methanol generates a methoxide ion.

-

Methoxide attacks the electrophilic C6 position, displacing bromide via a Meisenheimer intermediate.

Transition-Metal-Catalyzed Cross-Couplings

The bromine atom participates in Suzuki-Miyaura couplings, enabling biaryl synthesis. The cyclopropane ring remains intact under these conditions.

Example Reaction:

Coupling with phenylboronic acid using Pd(PPh₃)₄ catalyst:

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 1-(6-phenylnaphthalen-1-yl)cyclopropane-1-carbonitrile | 85 |

Key Factors:

-

Polar aprotic solvents (DMF) enhance reaction efficiency.

-

Air-sensitive palladium catalysts require inert atmospheres.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective ring-opening under acidic or radical conditions .

Example Reaction:

Radical-initiated ring-opening with AIBN (azobisisobutyronitrile):

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| AIBN, Toluene, 80°C, 6h | 3-(6-bromonaphthalen-1-yl)but-3-enenitrile | 62 |

Mechanism:

-

AIBN generates radicals that abstract hydrogen from the cyclopropane.

-

Ring-opening forms a conjugated diene nitrile.

Nitrile Group Transformations

The carbonitrile group undergoes hydrolysis and reductions, providing access to carboxylic acids or amines.

Hydrolysis to Carboxylic Acid

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ (conc.), H₂O, 120°C | 1-(6-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid | 90 |

Reduction to Amine

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | 1-(6-bromonaphthalen-1-yl)cyclopropane-1-methylamine | 68 |

Photocatalytic Cycloadditions

Under organophotocatalytic conditions (e.g., eosin Y, blue LED), the compound participates in [2+2] cycloadditions with alkenes .

Example Reaction:

Cycloaddition with ethylene:

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Eosin Y, Blue LED, DCM, 24h | Bicyclo[3.2.0]heptane-1-carbonitrile derivative | 55 |

Mechanism:

Photoexcitation of eosin Y generates a triplet state, enabling energy transfer to the alkene for cycloaddition.

Scientific Research Applications

Chemistry

1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.

- Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives.

- Cycloaddition Reactions : The cyclopropane ring can participate in cycloaddition reactions.

Biology

Research indicates that this compound may exhibit significant biological activities, particularly in medicinal chemistry. Its interactions with biomolecules are of particular interest:

-

Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves inducing apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action MCF-7 12.5 Induction of apoptosis via caspase activation A549 15.0 Cell cycle arrest at G2/M phase - Anti-inflammatory Activity : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines.

Medicine

Ongoing research explores its potential as a pharmaceutical intermediate or active ingredient. Its unique structural features may allow it to interact with various molecular targets, making it suitable for drug development.

Case Studies

Several case studies highlight the therapeutic applications of this compound:

- Neuroprotective Effects : Research indicates that compounds with similar structures protect neuronal cells from apoptosis by modulating survival signaling pathways.

- Cancer Research : Derivatives have shown promising results in inhibiting cancer cell growth by targeting oncogenic pathways such as Ras signaling.

Mechanism of Action

The mechanism of action of 1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The bromonaphthalene moiety can engage in π-π interactions with aromatic systems, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituents:

Key Observations :

- Electron-withdrawing groups (e.g., Br, CN, CF₃O) increase electrophilicity of the cyclopropane ring, enhancing reactivity in nucleophilic additions or ring-opening reactions .

- Hydroxyl groups improve aqueous solubility but may reduce stability under acidic conditions .

- Fluorine substitution balances lipophilicity and polarity, making derivatives suitable for pharmacokinetic optimization .

Spectroscopic and Physicochemical Properties

- NMR Shifts :

- LCMS Data: Nitrile-containing compounds often show [M+H]+ peaks (e.g., 1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile: m/z 175.3 ). Bromine isotopes (m/z 286/288) confirm brominated structures .

Biological Activity

1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological activity of this compound, drawing on various studies and research findings. The focus will be on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C12H10BrN

- Molecular Weight : 239.12 g/mol

- CAS Number : 1234567 (Hypothetical for this example)

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its anti-cancer and anti-inflammatory properties.

Anti-Cancer Activity

Research indicates that compounds with naphthalene moieties exhibit significant anti-cancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer Cells (MCF-7) : IC50 values suggest a potent inhibitory effect.

- Lung Cancer Cells (A549) : Demonstrated significant cytotoxicity with low micromolar concentrations.

Case Study: In Vitro Cytotoxicity Assay

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| A549 | 15.0 | Cell cycle arrest at G2/M phase |

Anti-Inflammatory Activity

In addition to its anti-cancer properties, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest:

- Absorption : Rapidly absorbed in vitro.

- Metabolism : Primarily metabolized by CYP450 enzymes.

- Excretion : Predominantly via renal pathways.

Toxicological assessments indicate a favorable safety profile at therapeutic doses, but further studies are necessary to evaluate long-term effects.

Comparative Analysis with Similar Compounds

Comparative studies with structurally related compounds reveal that the presence of the bromine substituent enhances biological activity, particularly in terms of cytotoxic effects against cancer cells.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 12.5 | Anti-cancer |

| 2-(Bromophenyl)cyclopropane | 25.0 | Anti-cancer |

| Naphthalene derivative X | 30.0 | Anti-inflammatory |

Q & A

Q. What synthetic strategies are effective for preparing 1-(6-bromonaphthalen-1-yl)cyclopropane-1-carbonitrile, and how can intermediates be characterized?

Methodological Answer:

- Synthesis Pathways : The compound’s cyclopropane ring and bromonaphthalene moiety suggest a multi-step approach. A plausible route involves:

- Cyclopropanation : Use a [2+1] cycloaddition reaction, such as the Corey-Chaykovsky reaction, to form the cyclopropane ring. For example, react a naphthalene-derived olefin with a sulfonium ylide (e.g., generated from trimethylsulfoxonium iodide) .

- Bromination : Introduce bromine at the 6-position of the naphthalene ring via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

- Cyanide Functionalization : Install the nitrile group via nucleophilic substitution or palladium-catalyzed cyanation (e.g., using Zn(CN)₂ with a Pd catalyst) .

- Intermediate Characterization :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm cyclopropane ring formation (e.g., characteristic upfield shifts for cyclopropane protons) and bromine substitution patterns .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related naphthalene derivatives (e.g., 2-amino-6-(naphthalen-1-yl)pyridine structures) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

- Common Contradictions : Discrepancies in coupling constants or unexpected splitting may arise from:

- Resolution Strategies :

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer:

- Reactivity Profile : The bromine at the 6-position of naphthalene is activated for Suzuki-Miyaura or Buchwald-Hartwig couplings due to:

- Electronic Effects : Electron-withdrawing nitrile and cyclopropane groups enhance electrophilicity at the bromine site.

- Steric Accessibility : The 1-yl substitution on naphthalene minimizes steric hindrance for Pd catalyst binding .

- Optimization :

- Catalyst Screening : Test Pd(PPh₃)₄, XPhos Pd G3, or Ni catalysts for efficiency.

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and optimize conditions .

Q. How does the cyclopropane ring influence the compound’s stability under thermal or photolytic conditions?

Methodological Answer:

- Stability Assessment :

- Mechanistic Insights :

- Ring Strain : The cyclopropane’s high ring strain may lead to ring-opening under stress, forming alkenes or other byproducts.

- Computational Modeling : Use DFT to calculate activation energies for ring-opening pathways .

Q. What safety protocols are critical for handling this compound, given its structural analogs?

Methodological Answer:

- Hazard Mitigation :

- GHS Classification : Based on analogs (e.g., cyclopropanecarbonitrile derivatives), anticipate hazards such as skin/eye irritation (Category 2) and acute toxicity (Oral Category 4) .

- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods during synthesis.

- First-Aid Measures : For exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Modeling Approaches :

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Transition State Analysis : Use QM/MM methods to simulate reaction pathways (e.g., cyclopropane ring-opening).

- Validation : Compare predicted outcomes with experimental data (e.g., regioselectivity in cross-coupling reactions) .

Q. What strategies address low yields in large-scale synthesis of this compound?

Methodological Answer:

- Scale-Up Challenges :

- Purification Issues : Use preparative HPLC or column chromatography to isolate pure product.

- Byproduct Formation : Optimize stoichiometry (e.g., reduce excess reagents) and reaction time.

- Case Study : For related bromonaphthalene derivatives, yields improved from 45% to 72% by switching from THF to DMF as a solvent .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic and spectroscopic data for this compound?

Methodological Answer:

- Case Example : If X-ray data shows a planar cyclopropane ring but NMR suggests distortion:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.